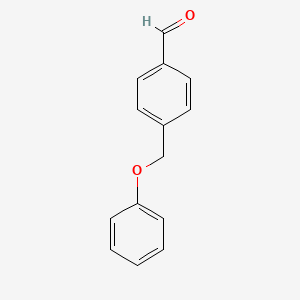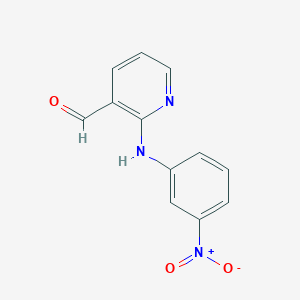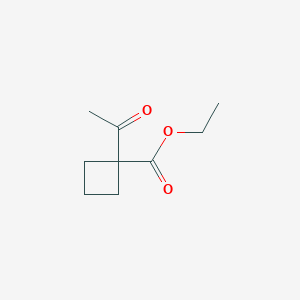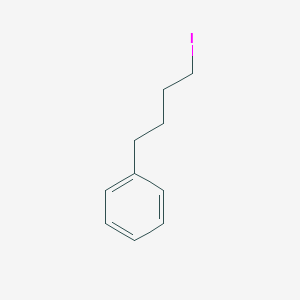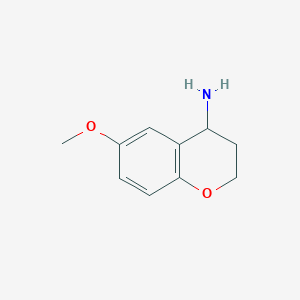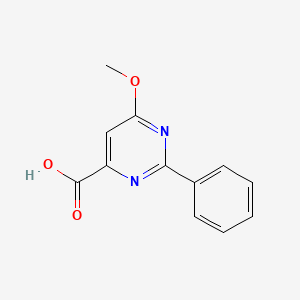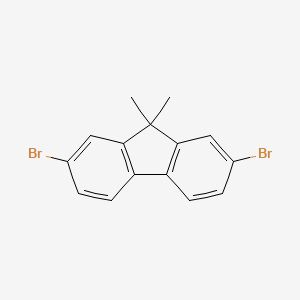
2,7-Dibromo-9,9-dimethylfluorene
概述
描述
2,7-Dibromo-9,9-dimethylfluorene is an organic compound with the molecular formula C15H12Br2. It is a derivative of fluorene, characterized by the presence of two bromine atoms at the 2 and 7 positions and two methyl groups at the 9 position. This compound is a white to light yellow powder and is primarily used as a precursor in the synthesis of organic semiconducting polymers and other advanced materials .
作用机制
Target of Action
The primary targets of 2,7-Dibromo-9,9-dimethylfluorene are organic semiconducting polymers and a variety of hole transport for organic light-emitting devices (OLEDs) . These targets play a crucial role in the field of optoelectronics, particularly in the development of OLEDs.
Mode of Action
this compound interacts with its targets by serving as a precursor in the synthesis of organic semiconducting polymers . This interaction results in the formation of materials that can transport holes, which are essential for the functioning of OLEDs.
Biochemical Pathways
The affected pathway involves the synthesis of organic semiconducting polymers. The introduction of this compound into this pathway leads to the production of materials capable of hole transport . The downstream effects include enhanced performance and efficiency of OLEDs.
Result of Action
The molecular effect of this compound’s action is the formation of organic semiconducting polymers that can transport holes
生化分析
Biochemical Properties
2,7-Dibromo-9,9-dimethylfluorene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconducting polymers. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the formation of conjugated polymers, which are essential for the development of electronic devices . The nature of these interactions often involves the formation of covalent bonds with other organic molecules, facilitating the creation of complex polymer structures.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of organic electronics, the compound can modulate the electrical properties of cells, thereby impacting their overall function . Additionally, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of its use. For instance, in the synthesis of organic semiconducting polymers, the compound may act as a catalyst, facilitating the formation of covalent bonds between monomers . These interactions are crucial for the development of functional electronic materials.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing the electrical properties of cells. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the compound may influence the activity of enzymes involved in the synthesis of organic semiconducting polymers, thereby modulating the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of the compound within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and gene expression.
准备方法
Synthetic Routes and Reaction Conditions
2,7-Dibromo-9,9-dimethylfluorene can be synthesized through a multi-step process starting from fluorene. The first step involves the bromination of fluorene to produce 2,7-dibromofluorene. This is typically achieved by reacting fluorene with dibromohydantoin in the presence of a solvent like propylene carbonate at elevated temperatures (around 85°C). The resulting 2,7-dibromofluorene is then subjected to methylation using iodomethane in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) at controlled temperatures (30-35°C) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is typically purified through recrystallization or column chromatography to obtain the final product .
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-dimethylfluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in the synthesis of organic semiconducting polymers
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are commonly used
Major Products
Substitution Products: Depending on the nucleophile used, various substituted fluorene derivatives can be obtained.
Coupling Products: Conjugated polymers and other complex organic molecules are formed through coupling reactions
科学研究应用
2,7-Dibromo-9,9-dimethylfluorene is widely used in scientific research, particularly in the fields of:
Organic Electronics: It serves as a precursor for the synthesis of organic semiconducting polymers used in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs).
Material Science: It is used in the development of advanced materials with specific electronic properties .
相似化合物的比较
Similar Compounds
2,7-Dibromofluorene: Lacks the methyl groups at the 9 position, making it less sterically hindered and potentially more reactive in certain reactions.
9,9-Dimethylfluorene: Lacks the bromine atoms, limiting its utility in substitution and coupling reactions .
Uniqueness
2,7-Dibromo-9,9-dimethylfluorene is unique due to the presence of both bromine atoms and methyl groups, which provide a balance of reactivity and steric hindrance. This makes it particularly useful in the synthesis of complex organic molecules with specific electronic properties .
属性
IUPAC Name |
2,7-dibromo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONBOJIXBFUBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478035 | |
| Record name | 2,7-dibromo-9,9-dimethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28320-32-3 | |
| Record name | 2,7-Dibromo-9,9-dimethylfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28320-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-dibromo-9,9-dimethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-dimethyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,7-Dibromo-9,9-dimethylfluorene used in organic electronics?
A1: this compound serves as a crucial precursor for synthesizing hole-transport materials and non-fullerene acceptors used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), respectively. Its structure allows for further functionalization with various aromatic amines through palladium-catalyzed coupling reactions, leading to the creation of materials with desired electronic properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

